Structural Differentiation from Closest Commercially Available Oxalamide Analogs
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is structurally differentiated from its two most closely related commercially available oxalamide analogs—N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide (CAS 941984-07-2) and N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide (CAS 433250-33-0)—by the presence of a second methoxy substituent on the benzylic carbon of the N2 side chain [1]. This modification increases the molecular weight to 372.4 g/mol versus 342.4 g/mol and 266.3 g/mol for the two comparators, respectively, while adding one additional hydrogen bond acceptor and increasing the predicted octanol-water partition coefficient . These physicochemical differences are of a magnitude known to influence membrane permeability and target-binding kinetics in oxalamide-based inhibitor programs [2].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 372.4 g/mol; HBA count = 6 (predicted); CLogP ~1.5 (predicted) |
| Comparator Or Baseline | N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide (CAS 941984-07-2): MW = 342.4 g/mol, HBA count = 5; N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide (CAS 433250-33-0): MW = 266.3 g/mol, HBA count = 5 |
| Quantified Difference | ΔMW = +30.0 g/mol and +106.1 g/mol relative to comparators; ΔHBA = +1 hydrogen bond acceptor |
| Conditions | Calculated physicochemical properties based on molecular formula C19H20N2O6 (target) vs. C18H18N2O5 and C12H14N2O5 (comparators); vendor-reported data |
Why This Matters
The larger molecular volume and additional hydrogen-bonding capacity of the target compound predict measurably different pharmacokinetic and target-recognition behavior, making it a non-interchangeable chemical tool for SAR campaigns.
- [1] PubChem. N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide. PubChem CID 2291343. CAS Number: 433250-33-0. View Source
- [2] Steeneck C, Kinzel O, Anderhub S, et al. Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. Bioorg Med Chem Lett. 2021 Feb 1;33:127725. View Source
